Methyl propargyl ether
Overview
Description
Methyl propargyl ether, also known as 3-Methoxy-1-propyne or Methyl 2-propynyl ether, is an organic compound with the linear formula HC≡CCH2OCH3 . It has a molecular weight of 70.09 .
Synthesis Analysis
Methyl propargyl ether has been used in the synthesis of [Ru3 (μ3-κ (2)-HNNMe2) (μ3-κ (2)-MeOCH2CCH2) (μ-CO)2 (CO)6] . It was also used for the preparation of polyferrocenes, via polyaddition with 1,1′-bis (azidoethyl)ferrocene .Molecular Structure Analysis
The molecular structure of Methyl propargyl ether can be represented as HC≡CCH2OCH3 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Ethers, including Methyl propargyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Methyl propargyl ether is a liquid at room temperature . It has a refractive index of n20/D 1.396 (lit.) , a boiling point of 61-62 °C (lit.) , and a density of 0.83 g/mL at 25 °C (lit.) .Scientific Research Applications
Transformation into α,β-Unsaturated Ketones Methyl propargyl ethers can be efficiently converted into α,β-unsaturated ketones. This conversion involves a regioselective hydration of the acetylenic moiety followed by elimination of methanol under the catalytic action of Au(III). This process is significant for organic synthesis and chemical transformations (Fukuda & Utimoto, 1991).
Selective Cleavage by Boron Tribromide Aryl propargyl ethers, including methyl propargyl ethers, can be selectively cleaved in the presence of other ethers by boron tribromide in dichloromethane. This specificity highlights their utility in organic synthesis and chemical reactions involving selective bond cleavage (Punna, Meunier, & Finn, 2004).
Conformational Studies and Internal Rotation The vibrational spectra of propargyl methyl ether have been studied, revealing information about its molecular conformation and barriers to internal rotation. Such studies are crucial for understanding the physical properties and reactivity of these compounds (Charles, Cullen, Jones, & Owen, 1974).
As a Substitute Fuel in Domestic Appliances Methyl propargyl ethers have potential applications as substitute fuels. Studies show that di-methyl ether (DME), a compound related to methyl propargyl ether, can be used effectively in domestic appliances, indicating similar potential for methyl propargyl ethers (Marchionna, Patrini, Sanfilippo, & Migliavacca, 2008).
Protecting Groups in Organic Synthesis 2-O-propargyl ethers, which can be derived from methyl propargyl ethers, serve as protecting groups in organic synthesis. They are particularly useful for their minimal steric bulk and ease of deprotection, making them valuable in synthetic organic chemistry (Crich & Jayalath, 2005; Crich, Jayalath, & Hutton, 2006).
Applications in Annulation Reactions Methyl propargyl ethers are used in annulation reactions, contributing to the synthesis of complex organic structures like aryl- and heteroaryl-annulated[a]carbazoles. These reactions highlight their importance in advanced organic synthesis and the development of new materials (Tsuchimoto, Matsubayashi, Kaneko, Nagase, Miyamura, & Shirakawa, 2008).
Chemoselective Deoxygenation Catalyzed by Calcium Calcium-catalyzed direct reduction of propargylic alcohols and ethers, including methyl propargyl ethers, is a notable application. This process allows for the chemoselective deoxygenation of these compounds, highlighting their versatility in synthetic chemistry (Meyer & Niggemann, 2012).
Safety And Hazards
Methyl propargyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .
properties
IUPAC Name |
3-methoxyprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFFSVYSPMSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211762 | |
Record name | 3-Methoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl propargyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21144 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl propargyl ether | |
CAS RN |
627-41-8 | |
Record name | Methyl propargyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypropyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.